molecular formula C10H7N3O B13813283 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde CAS No. 64196-74-3

9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde

Cat. No.: B13813283
CAS No.: 64196-74-3
M. Wt: 185.18 g/mol
InChI Key: SSKOJFDTFDUPFH-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system combining an imidazole and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis often begins with commercially available benzimidazole derivatives.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: Derivatives of this compound have been studied for their potential to inhibit enzymes like β-lactamase, which is crucial in antibiotic resistance research.

Medicine:

Industry:

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Mechanism of Action

The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .

Comparison with Similar Compounds

    9H-Imidazo[1,2-a]benzimidazole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    9H-Carbazole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group but a different ring system.

Uniqueness:

Properties

CAS No.

64196-74-3

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12)

InChI Key

SSKOJFDTFDUPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=C(N23)C=O

Origin of Product

United States

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